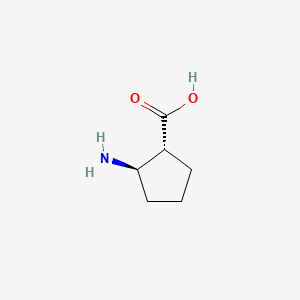
(1R,2R)-2-aminocyclopentanecarboxylic acid
Descripción general
Descripción
The compound "(1R,2R)-2-aminocyclopentanecarboxylic acid" is a chiral amino acid that is structurally related to natural amino acids and has been the subject of various synthetic studies. It is known for its potential biological activity and its use in the synthesis of peptides and other organic molecules .
Synthesis Analysis
The synthesis of related cyclopentane amino acids has been explored in several studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural similarities with the compound of interest, was investigated as a potential analog of serine and threonine and as part of an antitumor agent . Another study reported the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, which is a rigid and functionalized L-glutamic acid analogue, achieved through a series of aldol-based carbon-carbon bond-forming reactions . Additionally, the synthesis and characterization of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids were described, highlighting the importance of stereocontrolled synthetic methodologies .
Molecular Structure Analysis
The molecular structure and conformation of cyclopentane amino acids have been extensively studied. X-ray crystallography has been used to determine the structure of various isomers, revealing zwitterionic states in the solid form and strong hydrogen bonding . The crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was also determined, showing the influence of hydrogen bonding on the molecule's conformation . Furthermore, the structural analysis of polymorphic forms of a cyclopentanecarboxylic acid derivative was performed using spectroscopic methods, confirming differences in conformation and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of cyclopentane amino acids has been explored in the context of peptide synthesis and the formation of heterocyclic compounds. The chemistry of 2-aminocyclopentanecarboxylic acid, including its syntheses, transformations, and biological features, has been reviewed, highlighting its role in the synthesis of antibiotics and its incorporation into peptides . The synthesis of geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid and their evaluation as neuronal excitants also demonstrate the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane amino acids are closely related to their molecular structure. The polymorphism, conformational preferences, and hydrogen bonding capabilities significantly influence their physical state and reactivity. The synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into beta-peptides, which adopt a 12-helical conformation in aqueous solution, exemplify the importance of these properties in designing molecules for specific applications . Similarly, the introduction of side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid allows for the arrangement of functional groups in a geometrically defined fashion, facilitating the design of beta-peptides for biological applications .
Aplicaciones Científicas De Investigación
Biochemical Impact on Cellular Respiration and Amino Acid Metabolism
(1R,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) has been studied for its effects on cellular respiration and amino acid metabolism. Berlinguet et al. (1962) found that ACPC does not affect cellular respiration in rat tissues and does not undergo decarboxylation, transamination, or oxidation. Additionally, the presence of ACPC does not alter the transamination and oxidation of other amino acids (Berlinguet, Bégin, Babineau, & Laferte, 1962).
Antitumor Properties and Synthesis for Medicinal Chemistry
ACPC is noted for its potential in antitumor applications. Huddle and Skinner (1971) explored the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of ACPC, highlighting its potential as an antitumor agent (Huddle & Skinner, 1971).
Enzymatic Strategies and Antifungal Activity
The research by Forró and Fülöp (2016) on (1R,2S)-2-aminocyclopentanecarboxylic acid (cispentacin) delved into its antifungal activity and the development of enzymatic strategies for its synthesis. They also explored the synthesis of derivatives with enhanced antifungal efficacy (Forró & Fülöp, 2016).
Potential in Cancer Detection
Hayes et al. (1976) reported on the preparation of carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid (11C-ACPC), which has shown potential as a tumor-localizing agent for cancer detection using nuclear medicine scanning techniques (Hayes, Washburn, Wieland, Sun, Turtle, & Butler, 1976).
Safety And Hazards
The safety data sheet for a similar compound, (1R,2R)-1,2-Cyclohexanedicarboxylic Acid, indicates that it is combustible and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Propiedades
IUPAC Name |
(1R,2R)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-aminocyclopentanecarboxylic acid | |
CAS RN |
40482-05-1, 136315-77-0 | |
| Record name | Transpentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transpentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANSPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANSPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



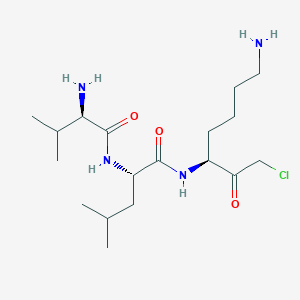
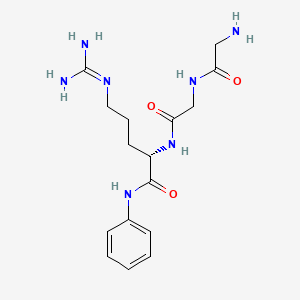
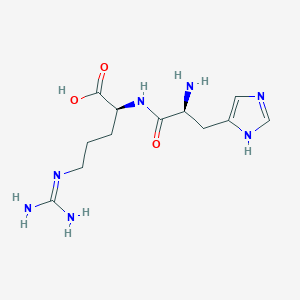
![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)
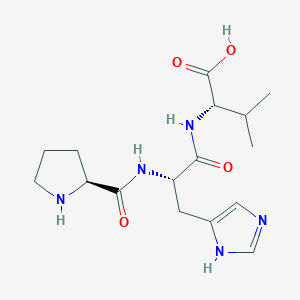
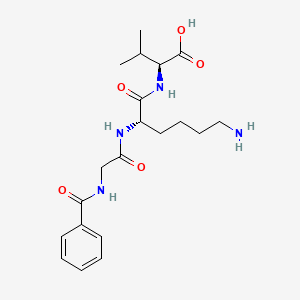
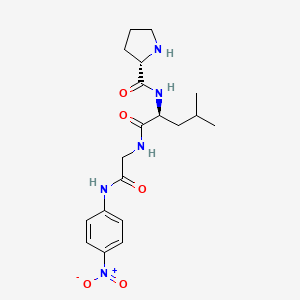
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)

